molecular formula C14H8BrF3O B2807069 (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 1220124-43-5

(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2807069
CAS No.: 1220124-43-5
M. Wt: 329.116
InChI Key: ZGLXSWHFUWZJFJ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone is an aromatic ketone compound characterized by the presence of both bromine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-Bromobenzoyl chloride and 3-(trifluoromethyl)benzene.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield.

    Procedure: The 3-Bromobenzoyl chloride is added dropwise to a solution of 3-(trifluoromethyl)benzene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, followed by quenching with water and extraction of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger reactors and optimized conditions to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol).

    Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (acetone, water).

Major Products:

    Substitution: Amino or thio derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    (3-Bromophenyl)phenylmethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    (3-Trifluoromethylphenyl)phenylmethanone: Lacks the bromine atom, leading to variations in substitution reactions and biological activity.

Uniqueness: (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(3-bromophenyl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3O/c15-12-6-2-4-10(8-12)13(19)9-3-1-5-11(7-9)14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXSWHFUWZJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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